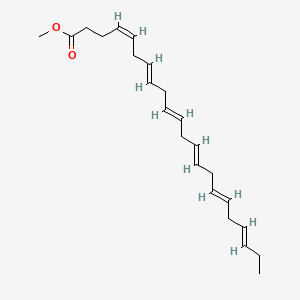
methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate is a methyl ester derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by its long carbon chain with six cis double bonds, making it a highly unsaturated molecule. It is commonly found in fish oils and is known for its significant role in human health, particularly in brain and eye development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the extraction of docosahexaenoic acid from natural sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated or partially saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated methyl esters.
Substitution: Hydrolyzed products such as docosahexaenoic acid.
Aplicaciones Científicas De Investigación
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
Mecanismo De Acción
The mechanism of action of methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to its beneficial effects on health.
Comparación Con Compuestos Similares
Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Alpha-linolenic acid (ALA): A plant-based omega-3 fatty acid with three double bonds.
Uniqueness
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its high degree of unsaturation and its specific configuration of double bonds, which confer distinct biological properties compared to other omega-3 fatty acids.
Propiedades
Fórmula molecular |
C23H34O2 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+,20-19- |
Clave InChI |
VCDLWFYODNTQOT-PDKRSARISA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCC(=O)OC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



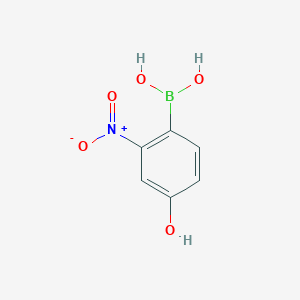
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
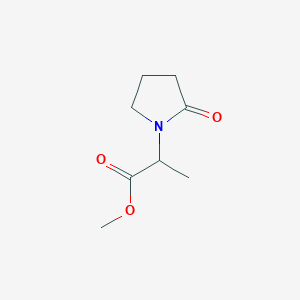
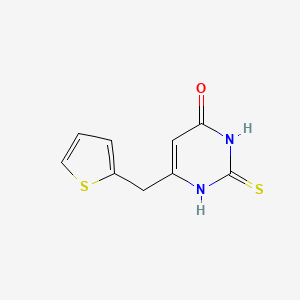
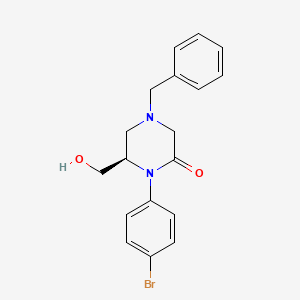

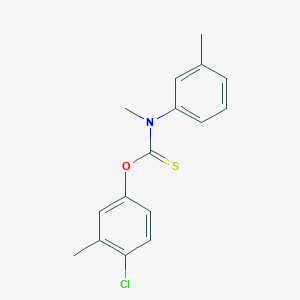


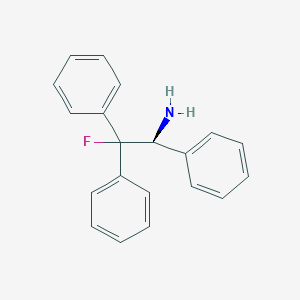

![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

